Nacubactam monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nacubactam monohydrate is a novel β-lactamase inhibitor with antibacterial activity. It is being developed as a single drug to be co-administered with cefepime or aztreonam. This compound is particularly significant in the fight against drug-resistant bacteria, especially those producing β-lactamases that hydrolyze β-lactam antibiotics .
准备方法
Synthetic Routes and Reaction Conditions: Nacubactam monohydrate is synthesized through a series of chemical reactions involving diazabicyclooctane structures. The synthetic route typically involves the formation of the diazabicyclooctane core, followed by functionalization to introduce the sulfooxy and carboxamide groups .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Nacubactam monohydrate primarily undergoes substitution reactions due to its β-lactamase inhibitory properties. It can also participate in hydrolysis reactions when interacting with β-lactamases .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles that attack the β-lactam ring.
Hydrolysis Reactions: Catalyzed by β-lactamases, leading to the breakdown of the β-lactam ring.
Major Products: The major products formed from these reactions include the hydrolyzed forms of nacubactam, which are inactive against β-lactamases .
科学研究应用
Nacubactam monohydrate has a wide range of applications in scientific research:
作用机制
Nacubactam monohydrate exerts its effects through dual mechanisms:
Inhibition of Serine β-Lactamases: It binds to the active site of serine β-lactamases, preventing the hydrolysis of co-administered β-lactam antibiotics.
Inhibition of Penicillin-Binding Protein 2: This action disrupts bacterial cell wall synthesis, leading to bacterial cell death.
相似化合物的比较
Avibactam: Another β-lactamase inhibitor with a similar mechanism of action but different structural features.
Relebactam: Shares the β-lactamase inhibition property but has a different spectrum of activity.
Uniqueness of Nacubactam Monohydrate: this compound is unique due to its dual mechanism of action, which not only inhibits β-lactamases but also targets penicillin-binding protein 2. This dual action enhances its effectiveness against a broader range of β-lactamase-producing bacteria .
属性
CAS 编号 |
2007923-17-1 |
---|---|
分子式 |
C9H18N4O8S |
分子量 |
342.33 g/mol |
IUPAC 名称 |
[(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;hydrate |
InChI |
InChI=1S/C9H16N4O7S.H2O/c10-3-4-19-11-8(14)7-2-1-6-5-12(7)9(15)13(6)20-21(16,17)18;/h6-7H,1-5,10H2,(H,11,14)(H,16,17,18);1H2/t6-,7+;/m1./s1 |
InChI 键 |
XZQAWKQXPUEMIH-HHQFNNIRSA-N |
手性 SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN.O |
规范 SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。